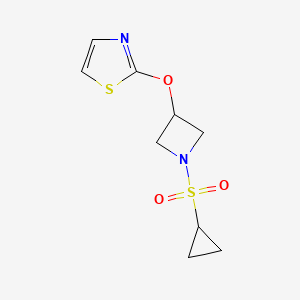

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

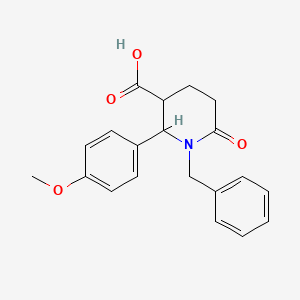

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” is a derivative of 1,3,5-triazine . Triazine derivatives have been investigated for their biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties . The substituents on the triazine core can greatly affect these activities .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride, with the replacement of chloride ions giving several variants of 1,3,5-triazine derivatives . The synthesis can be performed using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .

Molecular Structure Analysis

The molecular structure of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The nature of the substituents on the triazine core and the type of substituent on the benzilyldene ring significantly influence the properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” typically involve the displacement of chloride ions in cyanuric chloride . The presence of two electron-donating piperidine/morpholine groups decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .

科学的研究の応用

Synthesis and Antimicrobial Activities

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide has been utilized in the synthesis of various compounds with potential antimicrobial activities. For instance, the synthesis of novel triazole derivatives incorporating this compound has shown promise in creating antimicrobial agents. These derivatives were screened for their effectiveness against various microorganisms, displaying good or moderate activities (Bektaş et al., 2007).

Pharmacological Evaluation

The compound has been a part of the synthesis process in developing ligands for serotoninergic receptors. Researchers created picolinamide derivatives linked to an arylpiperazine moiety, which showed high specificity and affinity towards serotoninergic receptors. These molecules demonstrated nanomolar and subnanomolar range affinity at various serotonin receptors and moderate or no affinity for other relevant receptors (Fiorino et al., 2017).

X-ray Structural Studies and Biological Activity

In another study, morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives containing an alkoxy-o-carborane in the 6-position of the triazine ring were synthesized. These derivatives, including N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide, were investigated for their structure using X-ray crystallography and for their biological activity. The compounds exhibited higher cytotoxicity than p-boronophenylalanine in melanoma cells (Jin et al., 2018).

Anticancer Activity

The compound has also been a part of the synthesis of thiosemicarbazone derivatives, which showed moderate anticancer activity in vitro against various human cancer cell lines. A morpholino-substituted analogue of this compound exhibited significant activity against human breast cancer cells (Shi et al., 2016).

Synthesis and Imaging in Parkinson's Disease

Moreover, the compound has been synthesized as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The compound and its precursor were synthesized and characterized, demonstrating potential in neurology research (Wang et al., 2017).

特性

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-23-15-19-12(10-17-13(22)11-4-2-3-5-16-11)18-14(20-15)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGWZQLRLSDLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)